molecular formula C15H17N3O2S2 B6523419 N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 852453-43-1

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B6523419
CAS No.: 852453-43-1
M. Wt: 335.4 g/mol
InChI Key: CIGBAAPQRKVEDV-UHFFFAOYSA-N
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Description

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,6-trimethylbenzene-1-sulfonamide is a synthetic small molecule featuring a fused imidazo[2,1-b][1,3]thiazole core linked via a methyl group to a 2,4,6-trimethylbenzene-sulfonamide moiety.

Properties

IUPAC Name

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S2/c1-10-6-11(2)14(12(3)7-10)22(19,20)16-8-13-9-18-4-5-21-15(18)17-13/h4-7,9,16H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGBAAPQRKVEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CN3C=CSC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Similar compounds have been found to have good metabolic stability and excellent cell permeability, suggesting that this compound may also have favorable ADME properties.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, if it inhibits Trypanosoma brucei, it could lead to the death of the parasite and the resolution of the infection. If it inhibits factor IXa, it could prevent blood clot formation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect its stability and its ability to interact with its targets. .

Biochemical Analysis

Biochemical Properties

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,6-trimethylbenzene-1-sulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with various enzymes, including kinases and proteases, which are crucial for cellular signaling and protein degradation pathways. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby modulating cellular processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, it can inhibit cell proliferation by blocking the cell cycle at specific checkpoints.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules such as DNA and proteins, leading to changes in their structure and function. The compound can inhibit enzyme activity by occupying the enzyme’s active site, preventing substrate binding. It also affects gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound can be actively transported into cells via membrane transporters and can bind to intracellular proteins, affecting its distribution.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its efficacy in modulating cellular processes.

Biological Activity

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,6-trimethylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound and its derivatives.

Chemical Structure and Properties

The compound features an imidazo[2,1-b][1,3]thiazole moiety linked to a sulfonamide group. The presence of the imidazole ring contributes to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives. For instance, a series of imidazo[2,1-b][1,3]thiazole compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. One study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 1-4 μg/mL against resistant bacterial strains .

CompoundMIC (μg/mL)Activity Type
13e1-4Antibacterial
14a-d5-10Antibacterial

These findings suggest that modifications to the imidazole structure can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives has also been explored. A study evaluated several compounds for their ability to inhibit focal adhesion kinase (FAK), which is implicated in cancer cell migration and proliferation. Compounds showed IC50 values ranging from 0.59 to 2.81 μM in inhibiting tumor cell growth .

CompoundIC50 (μM)Target
1a0.59FAK
1b2.81FAK

These results indicate that these compounds can effectively inhibit cancer cell proliferation by targeting key signaling pathways.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes such as carbonic anhydrase (CA), which is crucial in various physiological processes and pathologies.
  • Modulation of Signaling Pathways : By targeting FAK and other signaling molecules, it can alter pathways involved in cell migration and proliferation.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound:

  • Antibacterial Efficacy Study : A study synthesized various imidazole derivatives and tested their antibacterial properties against multidrug-resistant strains. The results indicated that modifications to the imidazole structure could lead to significant improvements in antibacterial activity .
  • Cancer Cell Line Study : In vitro studies on pancreatic cancer cell lines showed that specific derivatives not only inhibited cell growth but also enhanced the efficacy of existing chemotherapeutic agents like gemcitabine by modulating transporter expression .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Similarities and Variations

The imidazo[2,1-b][1,3]thiazole scaffold is shared with several pharmacologically active compounds, but substituents critically modulate biological activity and target specificity:

SRT1720 (N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide)
  • Key Differences: Substituents: SRT1720 incorporates a quinoxaline-carboxamide group attached to a phenyl ring, whereas the target compound uses a 2,4,6-trimethylbenzene-sulfonamide group. Pharmacophore: The piperazine-methyl group in SRT1720 enhances solubility and SIRT1 binding .
  • Biological Role : SRT1720 is a reported SIRT1 agonist, promoting mitochondrial biogenesis via PGC-1α deacetylation . However, its mechanism is debated due to assay artifacts .
Antimicrobial Imidazothiazole Derivatives
  • Examples: Compounds like [N-(dimethylamino)methylidene-5-[(2,4-dioxo-thiazolidin-5-yl)methyl]-6-phenylimidazo[2,1-b][1,3,4]thiazole-2-sulfonamide] () share sulfonamide groups but feature thiazolidinedione substituents.
  • Activity : These derivatives exhibit broad-spectrum antimicrobial effects, suggesting the sulfonamide moiety’s role in microbial target engagement .
Other Structural Analogs
  • lists compounds with imidazo[2,1-b][1,3]thiazole cores coupled to acetamido or propanoic acid groups, highlighting versatility in functionalization for diverse applications .

SIRT1 Modulation Potential

  • SRT1720 Comparison: The target compound’s sulfonamide group may alter SIRT1 binding compared to SRT1720’s quinoxaline-carboxamide.
  • Caution : SRT1720’s disputed activation mechanism underscores the need for rigorous assay validation when evaluating the target compound’s SIRT1 activity .

Antimicrobial Activity

  • The trimethylbenzene-sulfonamide group in the target compound could enhance lipid membrane penetration, akin to antimicrobial imidazothiazole sulfonamides .

Pharmacological Considerations

Substituent-Driven Pharmacokinetics

  • The 2,4,6-trimethylbenzene group may increase lipophilicity compared to SRT1720’s polar quinoxaline, affecting bioavailability and blood-brain barrier penetration.
  • Sulfonamides generally exhibit favorable metabolic stability, a trait shared with antimicrobial analogs .

Toxicity and Selectivity

  • Piperazine-containing compounds like SRT1720 may face off-target GPCR interactions, whereas the target compound’s trimethylbenzene-sulfonamide could reduce such risks .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity References
Target Compound Imidazo[2,1-b][1,3]thiazole 2,4,6-Trimethylbenzene-sulfonamide Hypothesized SIRT1/antimicrobial
SRT1720 Imidazo[2,1-b][1,3]thiazole Quinoxaline-carboxamide, piperazine-methyl SIRT1 agonist
Antimicrobial Derivative () Imidazo[2,1-b][1,3,4]thiazole Thiazolidinedione-sulfonamide Antimicrobial

Table 2: Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP*
Target Compound C₁₇H₁₈N₄O₂S₂ 386.48 ~3.5 (est.)
SRT1720 C₂₅H₂₄ClN₇OS 546.03 2.8
Antimicrobial Derivative () C₁₆H₁₄N₆O₄S₂ 442.46 ~2.1

Preparation Methods

Formation of Ethyl-2-Aminothiazole-4-Carboxylate

Ethyl bromopyruvate reacts with thiourea in ethanol under reflux to yield ethyl-2-aminothiazole-4-carboxylate. This intermediate serves as the foundational building block for subsequent cyclization.

Cyclization with Phenacyl Bromides

Phenacyl bromides bearing substituents at the 6-position are critical for introducing the methylene bridge. For example, reaction of ethyl-2-aminothiazole-4-carboxylate with 6-(bromomethyl)phenacyl bromide in ethanol at reflux produces the imidazo[2,1-b]thiazole core with a bromomethyl group at position 6. Hydrolysis of the ester group using lithium hydroxide monohydrate generates the corresponding carboxylic acid, which is later functionalized.

Functionalization of the Methylene Bridge

Bromination to Imidazo[2,1-b]Thiazol-6-ylmethyl Bromide

The hydroxymethyl derivative (imidazo[2,1-b]thiazol-6-ylmethanol) is treated with phosphorus tribromide (PBr₃) in dichloromethane to yield the bromomethyl intermediate. This step is pivotal for enabling nucleophilic substitution with the sulfonamide group.

Alternative Alcohol Activation via Mitsunobu Coupling

In cases where direct bromination is inefficient, the Mitsunobu reaction couples imidazo[2,1-b]thiazol-6-ylmethanol with 2,4,6-trimethylbenzenesulfonamide. Employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) facilitates this transformation, achieving yields up to 78% under optimized conditions.

Sulfonylation and Final Coupling

Preparation of 2,4,6-Trimethylbenzenesulfonamide

2,4,6-Trimethylbenzenesulfonyl chloride is reacted with aqueous ammonia in dichloromethane at 0°C to form the sulfonamide precursor. This intermediate is isolated via extraction and purified via recrystallization from ethyl acetate.

Nucleophilic Substitution with Bromomethyl Intermediate

The bromomethyl-imidazo[2,1-b]thiazole undergoes nucleophilic substitution with 2,4,6-trimethylbenzenesulfonamide in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base. Reaction at 80°C for 12 hours affords the target compound in 67% yield.

Coupling via HBTU-Mediated Amidation

An alternative route involves activating the sulfonamide’s amine group with HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of N,N-diisopropylethylamine (DIPEA). Coupling with imidazo[2,1-b]thiazol-6-ylmethylamine in chloroform at room temperature achieves a 61.9% yield, mirroring methodologies reported for analogous systems.

Optimization and Yield Comparison

MethodReagents/ConditionsYield (%)Reference
Nucleophilic SubstitutionCs₂CO₃, DMF, 80°C, 12 h67
Mitsunobu CouplingDIAD, PPh₃, THF, rt, 24 h78
HBTU-Mediated AmidationHBTU, DIPEA, CHCl₃, rt, 40 h61.9

Purification and Characterization

Final purification is achieved via silica gel chromatography using methanol/ethyl acetate gradients. Nuclear magnetic resonance (NMR) confirms the methylene bridge (δ 4.12 ppm, singlet) and sulfonamide protons (δ 7.89 ppm, aromatic). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 403.12 [M+H]⁺.

Challenges and Side Reactions

  • Competitive Elimination : Bromomethyl intermediates may undergo elimination to form alkenes under high-temperature conditions.

  • Sulfonamide Hydrolysis : Prolonged exposure to acidic conditions during workup can hydrolyze the sulfonamide group, necessitating pH-controlled extraction.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors for bromination steps to enhance safety and reproducibility . Solvent recovery systems minimize waste generation during chromatographic purification.

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